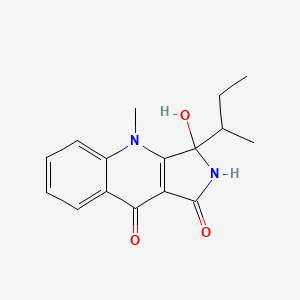
Quinolactacin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolactacin C is a natural product found in Penicillium with data available.
Wissenschaftliche Forschungsanwendungen
Bioactive Properties and Synthesis
Quinolactacins, including Quinolactacin C, are a group of alkaloids with a N-methyl pyrroloquinolone skeleton, initially identified in the fermentation broth of entomopathogenic Penicillium sp. EPF-6. These compounds, exhibiting tumor necrosis factor (TNF) inhibition and acetylcholinesterase inhibition, have prompted the development of synthetic strategies for their production, bypassing natural extraction methods. This research emphasizes the bioactive properties of quinolactacins and advances in their partial and total synthesis (Silva et al., 2019).
Discovery and Biological Properties
Quinolactacins A, B, and C were first discovered as novel quinolone antibiotics from Penicillium sp. EPF-6. Quinolactacin C specifically showed inhibitory activity against TNF production induced by murine peritoneal macrophages and macrophage-like cells stimulated with lipopolysaccharide (LPS) (Kakinuma et al., 2000).
Biosynthesis and Chemical Structure
The biosynthesis of quinolactacin involves unique enzymatic pathways, forming a quinolone-γ-lactam hybrid structure, which is significant for potential pharmacotherapy in cancer and Alzheimer's disease. This research revealed the enzymatic basis for the formation of quinolone-γ-lactam in quinolactacins (Zhao et al., 2020).
Antimicrobial and Biofilm Inhibition Properties
Quinolactacin-H, a new member of the quinolactacins family, has shown strong inhibition and dispersion of Pseudomonas aeruginosa biofilms. This discovery positions quinolactacins as potential anti-biofilm agents, useful in addressing microbial resistance challenges (Zhu et al., 2020).
Further Insights into Quinolactacins' Applications
Additional studies on quinolactacins provide insights into their potential in various therapeutic applications, including their roles in inhibiting tumor necrosis factor production, and their unique chemical and biological properties (Sasaki et al., 2006), (Takahashi et al., 2000).
Eigenschaften
Produktname |
Quinolactacin C |
|---|---|
Molekularformel |
C16H18N2O3 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
3-butan-2-yl-3-hydroxy-4-methyl-2H-pyrrolo[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C16H18N2O3/c1-4-9(2)16(21)14-12(15(20)17-16)13(19)10-7-5-6-8-11(10)18(14)3/h5-9,21H,4H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
XWFRPFLIFHQNPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1(C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1)O |
Synonyme |
quinolactacin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




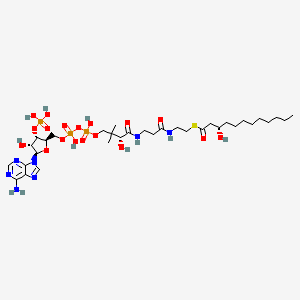
![(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol](/img/structure/B1245663.png)
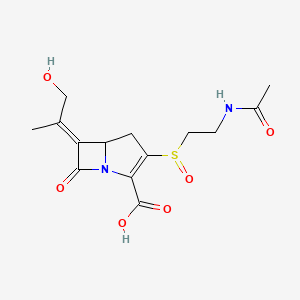
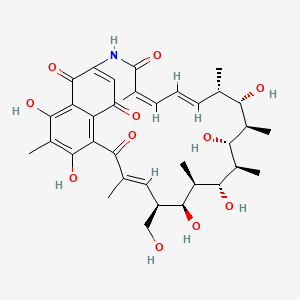
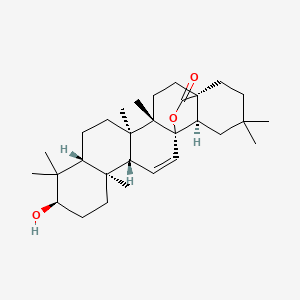

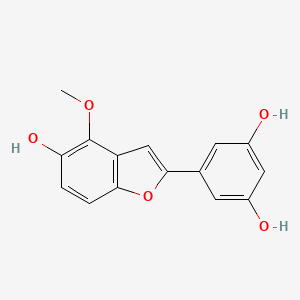
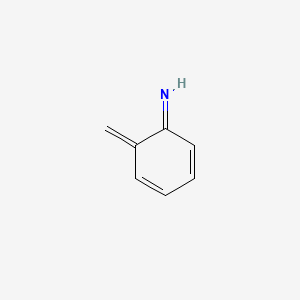

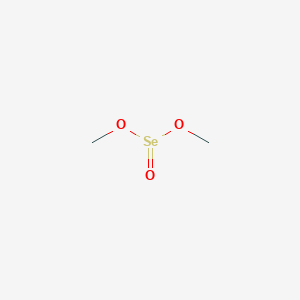
![[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate](/img/structure/B1245680.png)
![Resorcin[4]arene](/img/structure/B1245682.png)
